molecular formula C12H10N2O4S B1594419 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid CAS No. 2918-83-4

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid

Cat. No.: B1594419
CAS No.: 2918-83-4
M. Wt: 278.29 g/mol
InChI Key: CNYMBHPFLJWLJW-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid is a chemical compound characterized by its unique structure, which includes a diazenyl group attached to a benzene ring substituted with a hydroxyl group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid typically involves diazotization reactions. One common method is the diazotization of 4-aminophenol followed by coupling with benzenesulfonic acid. The reaction conditions include the use of nitrous acid (HNO2) and an acid catalyst under cold conditions to form the diazonium salt, which then reacts with benzenesulfonic acid to produce the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization reactions with stringent control of temperature and pH to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

  • Reduction: The diazenyl group can be reduced to form an amine.

  • Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Amines

  • Substitution: Sulfonamide derivatives

Scientific Research Applications

Overview

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid, also known as a diazo compound, is characterized by its unique structure that includes a diazenyl group attached to a benzene ring substituted with a hydroxyl and a sulfonic acid group. This compound has garnered attention in various fields, including organic synthesis, biological research, and industrial applications.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing more complex molecules, particularly in the development of azo dyes and other organic compounds. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution reactions.

Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
  • Reduction: The diazenyl group can be reduced to yield primary amines.
  • Substitution: The sulfonic acid group can undergo nucleophilic substitutions.

Biological Studies

The compound has been studied for its potential biological applications, particularly in understanding the effects of sulfonic acid groups on biological systems. It has shown promise in modulating protein misfolding and aggregation, which is significant in the context of neurodegenerative diseases such as Alzheimer’s.

Case Study:
Research indicates that azo compounds like this compound can reduce the formation and toxicity of amyloid-beta peptides, which are implicated in Alzheimer's disease. This suggests its potential role as a therapeutic agent to combat protein aggregation in neurodegenerative conditions .

Corrosion Inhibition

The compound has been investigated for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Its ability to adsorb onto metal surfaces forms a protective layer that significantly reduces corrosion rates.

Mechanism:
The protective action is attributed to the adsorption properties of the compound, which allow it to form a barrier against corrosive agents present in hydrochloric acid solutions .

Dye Production

This compound is crucial in the production of dyes and pigments used in textiles and other materials. Its azo structure allows it to impart vivid colors and stability to various substrates.

Chemical Manufacturing

In industrial settings, this compound is utilized for synthesizing other chemicals and intermediates due to its versatile reactivity. It is produced under controlled conditions to ensure high purity and yield .

Comparison with Similar Compounds

  • 4-[(4-Hydroxyphenyl)azo]benzenesulfonic acid

  • 4-[(4-Hydroxyphenyl)diazenyl]benzoic acid

  • 4-[(4-Hydroxyphenyl)azo]benzoic acid

Uniqueness: 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its sulfonic acid group provides strong acidity and solubility in water, making it distinct from other similar compounds.

Biological Activity

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid, a compound with the CAS number 2918-83-4, is part of the azo dye family. Azo dyes are characterized by their nitrogen-nitrogen double bond (–N=N–), and this particular compound exhibits significant biological activity, which has implications in various fields including pharmacology and environmental science.

Chemical Structure and Properties

The chemical structure of this compound consists of a diazo group attached to a phenolic compound and a sulfonic acid group. This configuration contributes to its solubility in water and its ability to interact with biological systems.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action likely involves the disruption of bacterial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. In vitro assays have shown that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress .

Cytotoxic Effects

Cytotoxicity studies reveal that this compound can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death is attributed to its capacity to generate reactive oxygen species (ROS), leading to cellular damage and eventual death of malignant cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, disrupting normal cellular functions.
  • Membrane Interaction : Its hydrophobic properties allow it to integrate into lipid membranes, altering membrane fluidity and potentially affecting receptor interactions.
  • Reactive Oxygen Species Generation : The compound can induce oxidative stress by generating ROS, which can damage cellular components such as DNA, proteins, and lipids .

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various azo compounds, including this compound, showed that it exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of the compound.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Study on Antioxidant Activity

In another study assessing the antioxidant potential of various compounds, this compound was found to scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was utilized for this purpose.

Concentration (µg/mL)% Inhibition
1025
5060
10085

Properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18/h1-8,15H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYMBHPFLJWLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222303
Record name 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2918-83-4
Record name 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2918-83-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxyazobenzene-4-sulphonic acid
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Record name NSC3792
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Record name 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-hydroxyazobenzene-4-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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